

Mass Spectrometry Analysis of dWIZ-2 Treated Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: WIZ degrader 2

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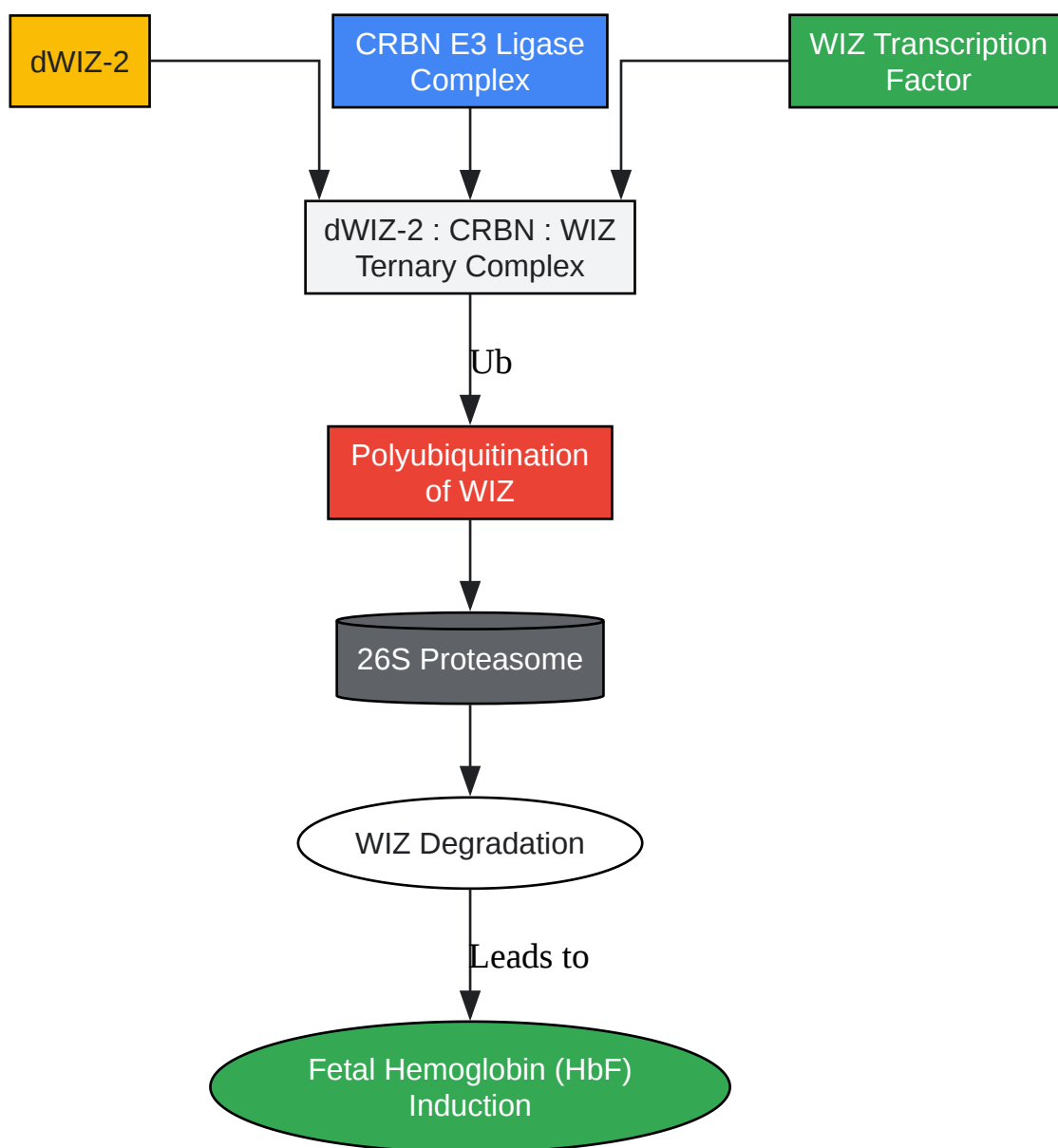
Introduction

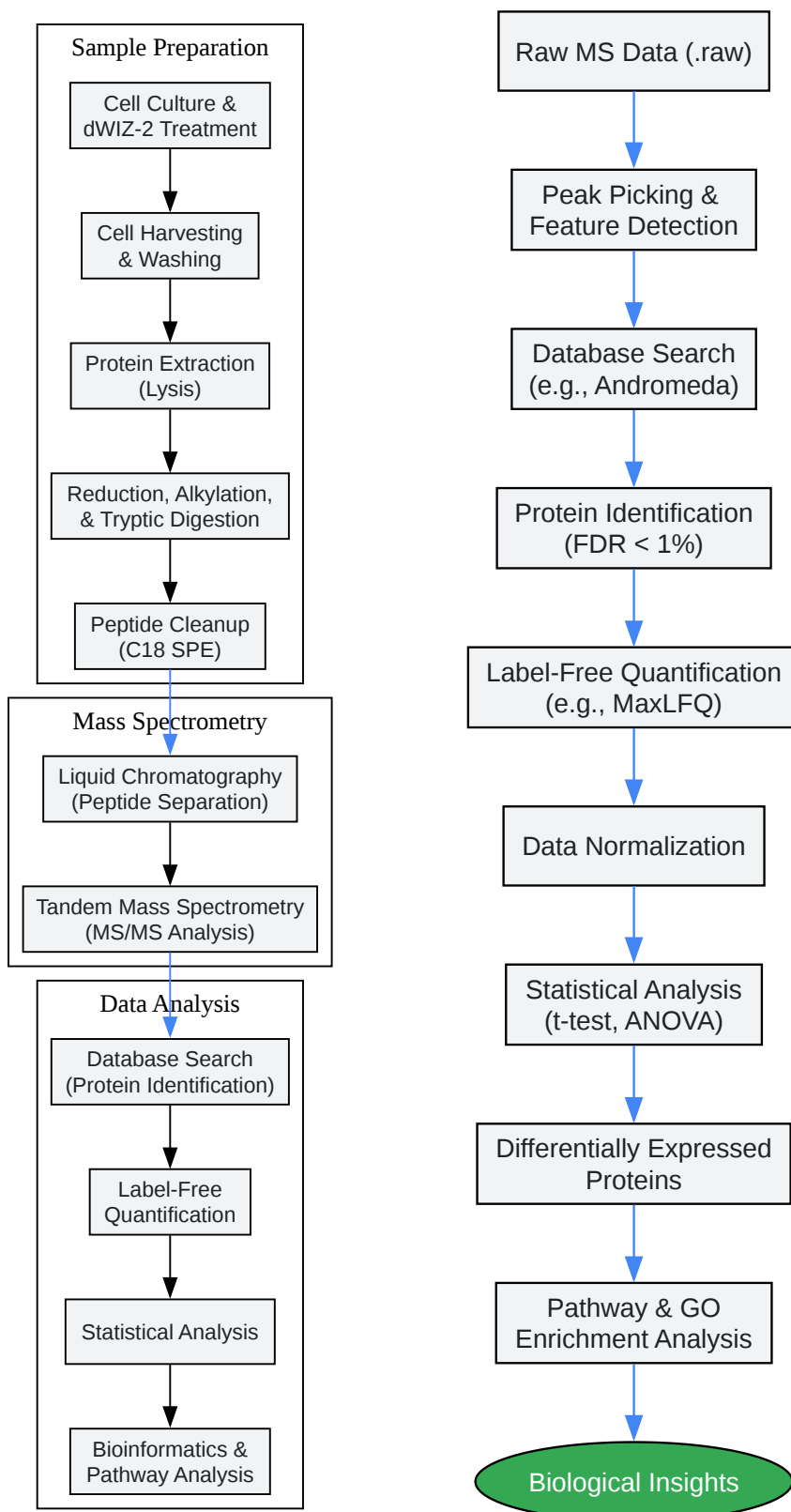
dWIZ-2 is a novel molecular glue degrader that selectively targets the WIZ (Widely Interspaced Zinc Finger) transcription factor for proteasomal degradation.[1][2][3] By recruiting WIZ to the Cereblon (CRBN) E3 ubiquitin ligase complex, dWIZ-2 initiates the ubiquitination and subsequent degradation of WIZ.[3][4] This targeted protein degradation leads to the induction of fetal hemoglobin (HbF), presenting a promising therapeutic strategy for sickle cell disease.[3][5][6] Mass spectrometry-based proteomics is an indispensable tool for elucidating the mechanism of action of molecular glue degraders like dWIZ-2. It allows for the unbiased, proteome-wide identification and quantification of protein degradation events, assessment of selectivity, and exploration of downstream cellular responses.

These application notes provide detailed protocols for the mass spectrometry analysis of cells treated with dWIZ-2, from sample preparation to data analysis.

Core Concepts and Signaling Pathway

The primary mechanism of dWIZ-2 involves the formation of a ternary complex between the CRBN E3 ligase, dWIZ-2, and the target protein, WIZ. This induced proximity leads to the polyubiquitination of WIZ, marking it for degradation by the 26S proteasome. The degradation of WIZ, a transcriptional repressor, subsequently leads to the de-repression of genes, including those involved in the expression of fetal hemoglobin.





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